molecular formula C18H22N2O3 B2938282 2-(Butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047683-62-4

2-(Butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2938282
CAS No.: 1047683-62-4
M. Wt: 314.385
InChI Key: PRMZVWVYVFBOOB-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex organic compound that features both butylamino and naphthalen-2-ylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a naphthalene derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a

Properties

IUPAC Name

2-(butylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-10-19-16(18(22)23)12-17(21)20-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11,16,19H,2-3,10,12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMZVWVYVFBOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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